molecular formula C11H9N3O3 B14627199 2-Nitro-4-[(pyridin-2-yl)oxy]aniline CAS No. 55564-12-0

2-Nitro-4-[(pyridin-2-yl)oxy]aniline

Cat. No.: B14627199
CAS No.: 55564-12-0
M. Wt: 231.21 g/mol
InChI Key: WTCLTOSEOISAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-4-[(pyridin-2-yl)oxy]aniline is an organic compound that belongs to the class of nitroanilines It features a nitro group (-NO2) and a pyridin-2-yloxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-[(pyridin-2-yl)oxy]aniline typically involves the nitration of 4-[(pyridin-2-yl)oxy]aniline. This can be achieved through the reaction of 4-[(pyridin-2-yl)oxy]aniline with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is usually carried out at a controlled temperature to ensure the selective nitration of the aniline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-[(pyridin-2-yl)oxy]aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the pyridin-2-yloxy group can be replaced by other functional groups.

    Oxidation: The aniline ring can be oxidized to form quinonoid structures under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 2-Amino-4-[(pyridin-2-yl)oxy]aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinonoid derivatives.

Scientific Research Applications

2-Nitro-4-[(pyridin-2-yl)oxy]aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-4-[(pyridin-2-yl)oxy]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of biological pathways. The pyridin-2-yloxy group may enhance the compound’s binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: Lacks the pyridin-2-yloxy group, making it less versatile in terms of chemical reactivity.

    4-Nitroaniline: Similar structure but with the nitro group in a different position, affecting its chemical properties and reactivity.

    2-Amino-4-[(pyridin-2-yl)oxy]aniline: The reduced form of 2-Nitro-4-[(pyridin-2-yl)oxy]aniline, with different biological activities.

Uniqueness

This compound is unique due to the presence of both the nitro and pyridin-2-yloxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

55564-12-0

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

2-nitro-4-pyridin-2-yloxyaniline

InChI

InChI=1S/C11H9N3O3/c12-9-5-4-8(7-10(9)14(15)16)17-11-3-1-2-6-13-11/h1-7H,12H2

InChI Key

WTCLTOSEOISAPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OC2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.